N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine
Brand Name: Vulcanchem
CAS No.: 75178-96-0
VCID: VC21536842
InChI: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
SMILES: CC(C)(C)OC(=O)NCCCN
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

N-Boc-1,3-propanediamine

CAS No.: 75178-96-0

VCID: VC21536842

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-1,3-propanediamine - 75178-96-0

Description

N-Boc-1,3-propanediamine, also known as tert-butyl N-(3-aminopropyl)carbamate, is a versatile organic compound widely used in chemical synthesis. Its chemical formula is C₈H₁₈N₂O₂, with a molecular weight of 174.24 g/mol. This compound is a derivative of 1,3-propanediamine, where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group.

Applications of N-Boc-1,3-propanediamine

N-Boc-1,3-propanediamine is utilized in various chemical syntheses due to its protected amine group, which can be easily deprotected under acidic conditions. Its applications include:

  • Preparation of Spermidine Analogues: It is used in the synthesis of spermidine analogues, which are important in biological systems for their role in cell growth and proliferation .

  • Pharmacologically Active Compounds: This compound is involved in the synthesis of pharmacologically active compounds, contributing to drug development .

  • Suzuki Reaction: It participates in Suzuki reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .

  • Antibacterial Agents: N-Boc-1,3-propanediamine has been used in the synthesis of lipophilic-vancomycin-carbohydrate conjugates to tackle vancomycin-resistant bacteria .

Safety and Handling

N-Boc-1,3-propanediamine is considered hazardous and requires careful handling. It is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation .

Hazard Classification

Hazard CategoryDescription
Serious Eye Damage/Eye IrritationCategory 1
Skin Corrosion/IrritationCategory 1B
Specific Target Organ ToxicityCategory 3

Precautionary Measures

  • Wear protective gloves and goggles.

  • Use in well-ventilated areas.

  • Avoid contact with skin and eyes.

Research Findings

Recent studies have explored the use of N-Boc-1,3-propanediamine in novel synthetic methods. For instance, it has been used in the direct α-alkylation of primary aliphatic amines enabled by CO₂ and electrostatics, demonstrating a new approach in organic synthesis . Additionally, it has been involved in the synthesis of sulfonamide derivatives with varying alkylamino substituent lengths, showcasing its utility in biochemical applications .

CAS No. 75178-96-0
Product Name N-Boc-1,3-propanediamine
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name tert-butyl N-(3-aminopropyl)carbamate
Standard InChI InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
Standard InChIKey POHWAQLZBIMPRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCN
Canonical SMILES CC(C)(C)OC(=O)NCCCN
Synonyms 75178-96-0;N-Boc-1,3-propanediamine;N-Boc-1,3-diaminopropane;tert-ButylN-(3-aminopropyl)carbamate;tert-Butyl(3-aminopropyl)carbamate;N-(3-Aminopropyl)carbamicAcidtert-ButylEster;tert-butyl3-aminopropylcarbamate;n-t-boc-1,3-propanediamine;(3-amino-propyl)-carbamicacidtert-butylester;1-boc-amino-1,3-propanediamine;N-(tert-Butoxycarbonyl)-1,3-diaminopropane;3-(n-boc-amino)propylamine;1,3-Diaminopropane,N-BOCprotected;tert-Butyl(3-aminoprop-1-yl)carbamate;N-(tert-Butoxycarbonyl)-1,3-propanediamine;N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE;N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE;PubChem13479;Boc-1,3-diaminobutane;ACMC-209oxa;AC1MC3WV;AC1Q1NFG;BOC-PROPYLENEDIAMINE;3-(Boc-amino)-propylamine;SCHEMBL14485
Reference Alagramam et al. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III. Nature Chemical Biology, doi: 10.1038/nchembio.2069, published online 25 April 2016
PubChem Compound 2735700
Last Modified Aug 15 2023

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